N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring system in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to inhibit cyclo-oxygenase (cox) enzymes . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as cox enzymes) to inhibit the biosynthesis of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .
Result of Action
Based on the known actions of similar compounds, it may exhibit anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Biphenyl Carboxylic Acid: The final step involves the coupling of the methylthio-substituted benzothiazole with 4-biphenylcarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Biological Studies: The compound has been evaluated for its antibacterial and anticancer activities, making it a candidate for further drug development.
Industrial Applications: It has potential use as a corrosion inhibitor due to its ability to form protective coatings on metal surfaces.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole Derivatives: These compounds share the benzothiazole ring system and have been studied for their monoamine oxidase inhibitory activity.
Benzothiazole-2-thiol Derivatives: These compounds have shown potent anticancer activities and are structurally similar due to the presence of the benzothiazole ring.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl carboxamide moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific biological activities.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-21-23-18-12-11-17(13-19(18)26-21)22-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMUCKNRHBYZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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